2-Ethylisonicotinic acid

Descripción general

Descripción

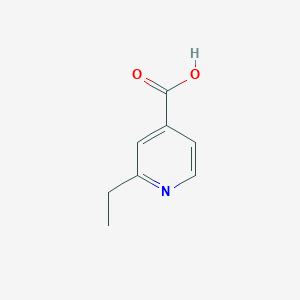

2-Ethylisonicotinic acid is a pyridinemonocarboxylic acid that features an ethyl substituent at the 2-position on the pyridine ring. This compound is a derivative of isonicotinic acid, which is known for its applications in various fields, including medicinal chemistry and industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 2-ethylisonicotinic acid typically involves the alkylation of isonicotinic acid. One common method includes the reaction of isonicotinic acid with ethyl halides under basic conditions to introduce the ethyl group at the 2-position .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale alkylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Ethylisonicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions include ethyl-substituted pyridine derivatives, alcohols, and various substituted carboxylic acids .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that 2-EINA exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its derivatives have been studied for potential use against resistant strains of bacteria, including Mycobacterium tuberculosis. The compound's mechanism of action may involve inhibition of specific bacterial enzymes, similar to isoniazid, which targets the InhA enzyme in M. tuberculosis .

Drug Development

2-EINA serves as a precursor in synthesizing various pharmaceutical compounds. Its ability to form metal complexes enhances its role in drug design, particularly in coordination chemistry where it can act as a ligand for metal ions, potentially leading to novel therapeutic agents.

Case Study: Synthesis of Antitubercular Agents

A study demonstrated that derivatives of 2-EINA were synthesized and evaluated for their antitubercular activity. These derivatives showed promising results against drug-resistant strains, highlighting the compound's potential in addressing global health challenges related to tuberculosis .

Agricultural Applications

Pesticide Development

2-EINA has been explored as a building block for developing new pesticides. Its structural similarities to known agrochemicals suggest that it could enhance the efficacy of existing formulations or lead to the discovery of novel pest control agents.

Plant Growth Regulators

Research indicates that 2-EINA may act as a plant growth regulator, promoting growth and resilience in crops under stress conditions. This application is particularly relevant in sustainable agriculture practices aimed at increasing crop yields without relying heavily on synthetic fertilizers.

Organic Synthesis

Chemical Synthesis Precursor

The compound is recognized for its utility in organic synthesis due to its functional groups that facilitate various chemical reactions. It can be used to synthesize esters, amides, and other derivatives that are valuable in chemical manufacturing.

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial and drug development applications | Effective against drug-resistant M. tuberculosis strains |

| Agriculture | Potential use as a pesticide and plant growth regulator | Enhances crop resilience and growth under stress |

| Organic Synthesis | Serves as a precursor for synthesizing various organic compounds | Useful in producing esters and amides for industrial applications |

Mecanismo De Acción

The mechanism of action of 2-ethylisonicotinic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with metabolic pathways, leading to its biological effects. For example, derivatives of isonicotinic acid, such as isoniazid, are known to inhibit the synthesis of mycolic acids in mycobacteria, which is crucial for their survival .

Comparación Con Compuestos Similares

Isonicotinic Acid: A pyridinecarboxylic acid with the carboxyl group at the 4-position.

Nicotinic Acid:

Picolinic Acid: A pyridinecarboxylic acid with the carboxyl group at the 2-position.

Uniqueness: 2-Ethylisonicotinic acid is unique due to the presence of the ethyl group at the 2-position, which imparts distinct chemical and biological properties compared to its analogs. This structural difference can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Actividad Biológica

2-Ethylisonicotinic acid (EINA) is a derivative of isonicotinic acid, which has garnered attention for its potential therapeutic applications and biological activities. This article explores the biological activity of EINA, including its mechanisms of action, therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 153.16 g/mol. Its structure features a pyridine ring with an ethyl group at the 2-position and a carboxylic acid functional group, contributing to its chemical reactivity and biological properties.

EINA exhibits various biological activities, primarily through its interaction with biological pathways:

- Antimicrobial Activity : EINA has shown promising results in inhibiting bacterial growth, particularly against Mycobacterium tuberculosis. The thioamide derivative of EINA has been studied for its potential as a tuberculostatic agent, suggesting that it may play a role in tuberculosis treatment by disrupting bacterial metabolism .

- Anti-inflammatory Effects : Research indicates that EINA may modulate inflammatory pathways. In vitro studies have demonstrated that EINA can reduce the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .

- Metabolic Regulation : EINA has been implicated in metabolic pathways related to ischemic injury. Studies using human umbilical vein endothelial cells (HUVECs) indicate that EINA may influence arginine metabolism, which is critical in managing oxidative stress and apoptosis during ischemic conditions .

Therapeutic Applications

The therapeutic potential of EINA extends to several areas:

- Tuberculosis Treatment : The thioamide form of EINA has been evaluated for its effectiveness against tuberculosis. Its mechanism involves inhibiting the growth of mycobacteria by targeting specific metabolic pathways essential for bacterial survival .

- Cardiovascular Health : Given its role in modulating oxidative stress and apoptosis in endothelial cells, EINA may have applications in cardiovascular medicine, particularly in conditions related to ischemia and oxidative injury .

Case Study 1: Antimicrobial Activity

A study assessing the antimicrobial properties of EINA found that it significantly inhibited the growth of various bacterial strains, including those resistant to conventional antibiotics. The thioamide derivative was particularly effective against Mycobacterium tuberculosis, suggesting its potential as an alternative treatment option for resistant strains .

Case Study 2: Anti-inflammatory Effects

In a controlled laboratory setting, EINA was shown to reduce levels of inflammatory markers in HUVECs subjected to oxidative stress. This suggests that EINA could be beneficial in managing conditions characterized by chronic inflammation, such as atherosclerosis .

Data Summary Table

| Biological Activity | Mechanism | Therapeutic Potential |

|---|---|---|

| Antimicrobial | Inhibition of bacterial metabolism | Tuberculosis treatment |

| Anti-inflammatory | Modulation of pro-inflammatory cytokines | Management of inflammatory diseases |

| Metabolic regulation | Influence on arginine metabolism | Cardiovascular health |

Propiedades

IUPAC Name |

2-ethylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-7-5-6(8(10)11)3-4-9-7/h3-5H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCQSPCQYCXBJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435857 | |

| Record name | 2-ethylpyridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3376-96-3 | |

| Record name | 2-ethylpyridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the metabolic fate of 2-ethylisonicotinic acid thioamide (ethionamide) in living organisms?

A1: Research indicates that when ethionamide (2-ethyl-4-thiocarbamoylpyridine) is orally administered, it undergoes extensive metabolic conversion in the body. A key transformation is its interconversion with its sulfoxide form, ethionamide sulfoxide. This interconversion occurs rapidly, with both compounds detectable in the bloodstream within 15 minutes of administration, regardless of which form was initially ingested []. This suggests an active metabolic equilibrium between these two forms.

Q2: Does the structure of this compound thioamide impact its activity against Mycobacterium tuberculosis?

A2: While the provided abstracts don't delve into specific structure-activity relationship details for this compound thioamide, they highlight its potent antimycobacterial activity, particularly against strains resistant to isoniazid [, , ]. This suggests that the structural modifications present in this compound, compared to isoniazid, contribute to its unique activity profile and ability to overcome resistance mechanisms. Further research exploring modifications to the thioamide or the 2-ethyl substituent could elucidate the key structural features responsible for its activity and guide the development of novel analogs with improved efficacy.

Q3: What are the potential benefits of this compound thioamide in treating tuberculosis?

A3: The provided research suggests that this compound thioamide, known as ethionamide, holds promise as an antituberculosis treatment, especially against drug-resistant strains. The fact that it demonstrates activity against isoniazid-resistant bacilli [] highlights its potential to address the growing challenge of multidrug-resistant tuberculosis. This characteristic makes it a valuable asset in combating infections where first-line treatments like isoniazid are no longer effective.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.